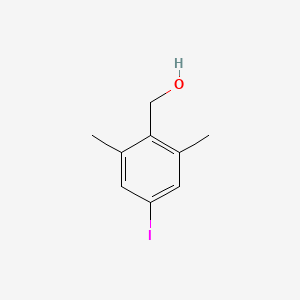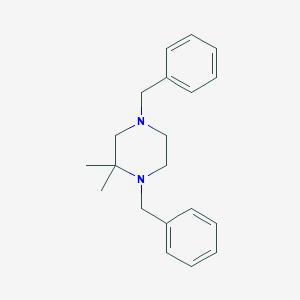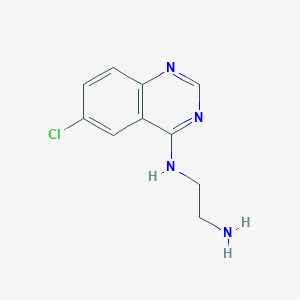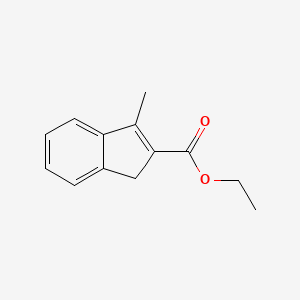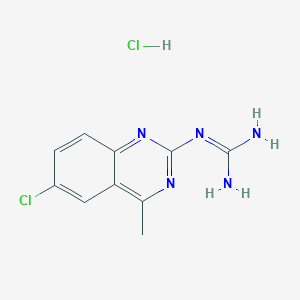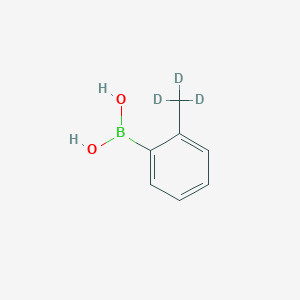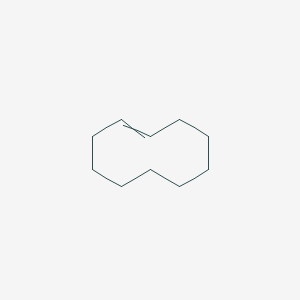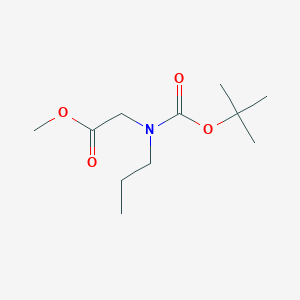
Methyl N-(tert-butoxycarbonyl)-N-propylglycinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl N-(tert-butoxycarbonyl)-N-propylglycinate is an organic compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amino groups during chemical reactions. This compound is often utilized in the synthesis of peptides and other complex organic molecules due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl N-(tert-butoxycarbonyl)-N-propylglycinate typically involves the reaction of glycine derivatives with tert-butoxycarbonyl chloride in the presence of a base. One common method includes the following steps:
Starting Material: Glycine derivative.
Reagent: tert-butoxycarbonyl chloride.
Base: Triethylamine or sodium hydroxide.
Solvent: Dichloromethane or tetrahydrofuran.
Reaction Conditions: The reaction is carried out at room temperature for several hours, followed by purification through column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and residence time, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl N-(tert-butoxycarbonyl)-N-propylglycinate undergoes various chemical reactions, including:
Deprotection: Removal of the tert-butoxycarbonyl group using acidic conditions, such as trifluoroacetic acid or hydrochloric acid.
Substitution: Nucleophilic substitution reactions where the Boc group is replaced by other functional groups.
Cyclization: Intramolecular cyclization to form cyclic amino acid derivatives.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane, hydrochloric acid in ethyl acetate.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Cyclization: Lithium bis(trimethylsilyl)amine as a base in a continuous-flow reactor.
Major Products Formed
Deprotection: Glycine derivatives without the Boc group.
Substitution: Various substituted glycine derivatives.
Cyclization: Cyclic amino acid derivatives with quaternary stereocenters.
Wissenschaftliche Forschungsanwendungen
Methyl N-(tert-butoxycarbonyl)-N-propylglycinate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: Applied in the production of biomedical polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of Methyl N-(tert-butoxycarbonyl)-N-propylglycinate primarily involves the protection and deprotection of amino groups. The Boc group provides stability to the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the amino group is free to participate in further chemical transformations, such as peptide bond formation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl N-(tert-butoxycarbonyl)-N-(3-chloropropyl)-D-alaninate: Similar in structure but contains a chloropropyl group.
N-tert-Butoxycarbonyl-L-serine Methyl Ester: Contains a serine residue instead of glycine.
N-tert-Butoxycarbonyl-L-threonine Methyl Ester: Contains a threonine residue instead of glycine.
Uniqueness
Methyl N-(tert-butoxycarbonyl)-N-propylglycinate is unique due to its specific combination of a glycine derivative with a Boc protecting group and a propyl side chain. This combination provides a balance of stability and reactivity, making it a valuable intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C11H21NO4 |
|---|---|
Molekulargewicht |
231.29 g/mol |
IUPAC-Name |
methyl 2-[(2-methylpropan-2-yl)oxycarbonyl-propylamino]acetate |
InChI |
InChI=1S/C11H21NO4/c1-6-7-12(8-9(13)15-5)10(14)16-11(2,3)4/h6-8H2,1-5H3 |
InChI-Schlüssel |
GHRRXQXJQPKCEE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN(CC(=O)OC)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-1-pyrrolidin-1-ylethanone;ethanesulfonic acid](/img/structure/B14012562.png)
![butyl 4-bromo-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzoate](/img/structure/B14012572.png)
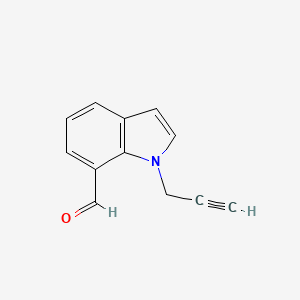
![[2-(Dodecylsulfanyl)ethyl]benzene](/img/structure/B14012585.png)
![2-[3-(5-chloro-1H-indol-3-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14012591.png)
